![molecular formula C19H25Cl2NO2 B4188338 N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride](/img/structure/B4188338.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride
Overview
Description
N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can activate dopamine receptors on postsynaptic neurons. The activation of dopamine receptors can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors in animals. It has also been shown to increase dopamine release in the nucleus accumbens, which is a key area in the brain involved in reward and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the role of dopamine specifically, without affecting other neurotransmitters. However, one limitation is that N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride has a relatively short half-life, which means that its effects are short-lived and may require frequent dosing.
Future Directions
There are several future directions for research on N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride. One direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to investigate its potential therapeutic use in neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride on the brain and behavior.
In conclusion, N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. Its selectivity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, further research is needed to fully understand its potential therapeutic use and long-term effects.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride has been used in scientific research as a tool to study the dopamine system in the brain. It has been shown to selectively inhibit the uptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can be used to study the role of dopamine in various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
properties
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-3-ethoxypropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2.ClH/c1-2-22-13-5-12-21-14-17-6-3-4-7-19(17)23-15-16-8-10-18(20)11-9-16;/h3-4,6-11,21H,2,5,12-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUWFVHOTOCMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-3-ethoxypropan-1-amine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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